molecular formula C11H9ClFNO2S2 B10921627 N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10921627
M. Wt: 305.8 g/mol
InChI Key: MNBRQUDPWUQJGU-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide typically involves multiple steps. One common method includes the sulfonylation of 5-fluorothiophene-2-sulfonyl chloride with 2-chlorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles, depending on the nucleophile used.

Scientific Research Applications

N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved can include inhibition of bacterial growth by targeting essential bacterial enzymes, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: N-(2-Chlorobenzyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group on the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c12-9-4-2-1-3-8(9)7-14-18(15,16)11-6-5-10(13)17-11/h1-6,14H,7H2

InChI Key

MNBRQUDPWUQJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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